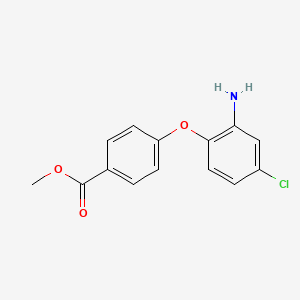

Methyl 4-(2-amino-4-chlorophenoxy)benzoate

Description

Contextualization within Aromatic Ester Chemistry

Aromatic esters are a cornerstone of organic chemistry, widely recognized for their applications as fragrances, solvents, and crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The ester group in these molecules is typically formed through the reaction of a carboxylic acid and an alcohol. In the case of Methyl 4-(2-amino-4-chlorophenoxy)benzoate, the ester is derived from 4-hydroxybenzoic acid and methanol (B129727), with the complexity arising from the substituted phenoxy group at the 4-position of the benzoate (B1203000) ring. The electronic effects of the substituents on both aromatic rings—the electron-donating amino group and the electron-withdrawing chloro group—play a significant role in modulating the reactivity of the entire molecule, including the ester and ether linkages.

The synthesis of such diaryl ethers often involves nucleophilic aromatic substitution reactions, with the Ullmann condensation being a classical and relevant method. wikipedia.orgorganic-chemistry.orgnih.gov This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org In the context of this compound, this would likely involve the reaction of a substituted aminophenol with a halobenzoate derivative.

Significance of Aryloxybenzoate Scaffolds in Chemical Biology

The aryloxybenzoate scaffold is a privileged structure in medicinal chemistry and chemical biology, appearing in a variety of biologically active molecules. The ether linkage provides a flexible yet stable connection between two aromatic rings, allowing for the precise spatial orientation of various functional groups. This structural motif is found in compounds with a wide range of biological activities, including neuroprotective and anticancer properties. nih.govnih.gov

The specific substitutions on the aromatic rings are critical for determining the biological target and efficacy of these compounds. For instance, the presence and position of halogen atoms, amino groups, and other functionalities can significantly influence the molecule's ability to interact with biological macromolecules such as enzymes and receptors. The study of aryloxybenzoate derivatives is an active area of research in the pursuit of novel therapeutic agents.

Overview of Research Trajectories for this compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the research trajectories for closely related compounds and the broader class of substituted aminophenoxy benzoates point towards several areas of interest. A significant focus of research on similar molecules lies in their potential as intermediates for the synthesis of more complex heterocyclic compounds with desired biological activities.

For example, a related isomer, Methyl 2-amino-5-(4-chlorophenoxy)benzoate, has been noted as a benzoate ester derivative with structural similarities to agrochemical intermediates. Research applications for this related compound span chemistry, where it serves as a synthetic intermediate, and biology, where its potential biological activities are under investigation. The amino group in these structures is of particular interest as it can form hydrogen bonds with biological targets, while the chlorophenoxy group can engage in hydrophobic interactions, collectively influencing the molecule's mechanism of action.

Given the structural motifs present in this compound, it is plausible that its research trajectory would align with the exploration of its utility as a building block in the synthesis of novel bioactive compounds. Further investigation into its specific chemical reactivity and biological screening could unveil unique properties and applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2-amino-4-chlorophenoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3/c1-18-14(17)9-2-5-11(6-3-9)19-13-7-4-10(15)8-12(13)16/h2-8H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJXFGRLQBEHGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization Techniques for Methyl 4 2 Amino 4 Chlorophenoxy Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. In Methyl 4-(2-amino-4-chlorophenoxy)benzoate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the two separate rings, the methyl ester protons, and the amine protons.

The protons on the benzoate (B1203000) ring are influenced by the electron-withdrawing ester group and the electron-donating ether oxygen. The protons on the chlorophenoxy ring are affected by the electron-donating amino group, the electron-withdrawing chlorine atom, and the ether linkage. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS). docbrown.info

The amino (-NH₂) protons are expected to appear as a broad singlet, the position of which can be influenced by solvent, concentration, and temperature. The methyl ester (-OCH₃) protons will appear as a sharp singlet, typically in the range of 3.8-3.9 ppm, due to the deshielding effect of the adjacent ester group. rsc.org The aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm), with their exact shifts and splitting patterns determined by the substitution on each ring. libretexts.org Protons on the benzoate ring ortho to the ester group are expected at the most downfield positions. chegg.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (Benzoate Ring) | ~7.9 - 8.1 | Doublet |

| Aromatic H (Benzoate Ring) | ~6.9 - 7.1 | Doublet |

| Aromatic H (Chlorophenoxy Ring) | ~6.8 - 7.2 | Multiplet |

| Aromatic H (Chlorophenoxy Ring) | ~6.8 - 7.2 | Multiplet |

| Aromatic H (Chlorophenoxy Ring) | ~6.8 - 7.2 | Multiplet |

| Amine (-NH₂) | ~4.0 - 5.0 | Broad Singlet |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., carbonyl, aromatic, alkyl). libretexts.org For this compound, with its 14 carbon atoms, the spectrum would be expected to show 14 distinct signals, assuming no accidental overlap.

The carbonyl carbon (C=O) of the ester group is the most deshielded and will appear significantly downfield, typically around 165-170 ppm. libretexts.org The methyl carbon of the ester group will appear upfield, around 50-55 ppm. docbrown.info The aromatic carbons will resonate in the range of approximately 110-160 ppm. The specific shifts are influenced by the attached substituents; carbons bonded to oxygen or nitrogen will be shifted downfield, while the carbon bonded to chlorine will also show a downfield shift. organicchemistrydata.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~166 |

| Aromatic C (Ether Linkage, Benzoate) | ~160 |

| Aromatic C (Ether Linkage, Phenoxy) | ~145 |

| Aromatic C (Amino Group) | ~142 |

| Aromatic C (Chlorine) | ~125 |

| Aromatic C (General) | ~115 - 135 |

Note: Predicted values are based on typical chemical shift ranges and substituent effects. libretexts.orgorganicchemistrydata.org

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would be used to establish the connectivity of the protons on each of the aromatic rings, identifying which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edu This allows for the definitive assignment of which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range coupling). youtube.comsdsu.edu This is particularly crucial for this molecule as it can confirm the connection between the two aromatic rings through the ether linkage. For example, a correlation would be expected between the protons on the benzoate ring near the ether oxygen and the carbon atom on the phenoxy ring that is bonded to the same oxygen, and vice-versa. It would also confirm the assignment of the ester group by showing a correlation between the methyl protons and the carbonyl carbon. youtube.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of bonds and functional groups present. libretexts.org

The key functional groups in this compound would produce characteristic absorption bands:

N-H Stretching: The primary amine (-NH₂) group will typically show two bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. libretexts.org

C=O Stretching: The ester carbonyl group will exhibit a strong, sharp absorption band in the range of 1715-1730 cm⁻¹. libretexts.org

C=C Stretching: Aromatic ring C=C stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-O Stretching: Two distinct C-O stretching bands are expected. The aryl-ether C-O-C linkage will show an asymmetric stretch around 1240-1260 cm⁻¹, and the ester C-O stretch will appear in the 1100-1300 cm⁻¹ range. libretexts.org

C-Cl Stretching: The C-Cl bond will have a stretching vibration in the fingerprint region, typically around 700-800 cm⁻¹.

Table 3: Predicted FT-IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | C-H Stretch | 3010 - 3100 | Medium |

| Aliphatic C-H (-OCH₃) | C-H Stretch | 2850 - 2960 | Medium |

| Ester (C=O) | C=O Stretch | 1715 - 1730 | Strong, Sharp |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Aryl Ether (Ar-O-C) | C-O Stretch | 1240 - 1260 | Strong |

| Ester (O-C) | C-O Stretch | 1100 - 1300 | Strong |

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light, and the resulting spectrum provides information about molecular vibrations. nih.gov While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. researchgate.net

For this compound, the FT-Raman spectrum would be expected to show:

Strong signals for the aromatic C=C ring stretching vibrations, as these are highly polarizable.

Symmetric stretching vibrations, which are often weak in the IR spectrum, can be strong in the Raman spectrum.

The C=O stretch is typically observed in Raman spectra, though it is usually weaker than in the IR spectrum.

The C-Cl and C-O stretching vibrations would also be Raman active.

Comparing the FT-IR and FT-Raman spectra helps to provide a more complete picture of the vibrational modes of the molecule, aiding in a more confident structural assignment. nih.gov

Table 4: Predicted FT-Raman Shifts

| Functional Group | Vibrational Mode | Predicted Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | C-H Stretch | 3010 - 3100 | Strong |

| Aliphatic C-H (-OCH₃) | C-H Stretch | 2850 - 2960 | Medium |

| Ester (C=O) | C=O Stretch | 1715 - 1730 | Medium |

| Aromatic C=C | C=C Ring Stretch | 1580 - 1610 | Very Strong |

| Aryl Ether (Ar-O-C) | C-O Stretch | 1240 - 1260 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound (C₁₄H₁₂ClNO₃), the exact mass can be calculated to confirm its elemental composition. The molecular weight of this compound is approximately 277.70 g/mol . High-resolution mass spectrometry would provide a highly accurate mass measurement, confirming the molecular formula. The presence of a chlorine atom would be readily identifiable by the characteristic M+2 isotopic pattern, where the peak at m/z corresponding to the ³⁷Cl isotope would be approximately one-third the intensity of the peak for the ³⁵Cl isotope.

Upon ionization, the molecule would undergo fragmentation, providing valuable structural information. Common fragmentation patterns for related structures, such as aromatic esters and ethers, often involve cleavage at the ether linkage and the ester group.

Predicted Fragmentation Sites for this compound:

| Bond Cleavage Location | Predicted Fragment | Potential m/z |

| Ether Bond (A) | [C₇H₆ClNO]⁺ | 155 |

| Ether Bond (B) | [C₇H₆O₂]⁺ | 122 |

| Ester C-O Bond (C) | [C₁₄H₁₂ClNO₂]⁺ | 261 |

| Ester O-CH₃ Bond (D) | [C₁₃H₉ClNO₃]⁺ | 262 |

This table represents predicted fragmentation based on chemical principles, not experimental data.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in the gas phase. For the target compound, this would result in a precursor ion at an m/z of approximately 278.7.

In a tandem mass spectrometry (MS/MS) experiment, this precursor ion would be isolated and subjected to Collision-Induced Dissociation (CID). The resulting product ions would reveal specific structural details. The fragmentation pathways are influenced by the site of protonation, which is likely to be the amino group due to its basicity. Fragmentation of the [M+H]⁺ ion would help to confirm the connectivity of the molecule. For instance, the loss of neutral molecules like methanol (B129727) (CH₃OH) or carbon monoxide (CO) from the precursor ion are common fragmentation pathways for methyl esters.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The absorption spectrum is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

This compound contains several chromophores, primarily the two substituted benzene (B151609) rings. The presence of auxochromes (the -NH₂ and -Cl groups) and the ether linkage connecting the conjugated systems would influence the wavelength of maximum absorbance (λₘₐₓ). Generally, aromatic compounds exhibit strong absorptions due to π → π* transitions. The presence of non-bonding electrons on the nitrogen and oxygen atoms would also allow for n → π* transitions, which are typically weaker and occur at longer wavelengths.

Based on similar aromatic compounds, one would expect to observe characteristic absorption bands in the UV region, likely between 200 and 400 nm.

Expected Electronic Transitions:

| Transition Type | Associated Functional Group | Expected Wavelength Region |

| π → π | Substituted Benzene Rings | ~200-300 nm |

| n → π | Amino Group, Ether Oxygen, Carbonyl Oxygen | ~280-350 nm |

This table is a prediction based on general principles of UV-Vis spectroscopy.

Computational and Theoretical Investigations of Methyl 4 2 Amino 4 Chlorophenoxy Benzoate

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. A theoretical investigation of Methyl 4-(2-amino-4-chlorophenoxy)benzoate would typically involve the following DFT calculations:

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the structure with the minimum energy. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis would be necessary. This involves exploring the potential energy surface to identify different stable conformers and determine the global minimum energy structure, which is the most likely conformation of the molecule in the ground state. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Calculations

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two main purposes. First, they confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies). Second, they provide the theoretical vibrational spectrum (Infrared and Raman) of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. This theoretical spectrum can be compared with experimental data to validate the computational model and aid in the assignment of experimental spectral bands.

Prediction of Electronic Properties and Energy Gaps

DFT calculations are also employed to investigate the electronic properties of a molecule. Key parameters such as the dipole moment, polarizability, and molecular electrostatic potential (MEP) can be determined. The MEP map is particularly useful as it visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Furthermore, DFT provides access to the energies of the molecular orbitals, from which the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. This energy gap is a critical parameter for understanding the molecule's electronic stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis

FMO theory focuses on the interactions between the HOMO and LUMO of reacting species. This analysis is fundamental to predicting the reactivity and reaction mechanisms of a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The spatial distribution and energy of the HOMO and LUMO are key to understanding a molecule's chemical behavior. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, thus representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. An analysis of this compound would involve visualizing the HOMO and LUMO to identify which atoms or functional groups contribute most to these frontier orbitals.

Reactivity Predictions based on FMOs

The energies of the HOMO and LUMO, and the energy gap between them, are used to calculate global reactivity descriptors. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of hardness ( 1/η ).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment ( χ²/2η ).

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare its reactivity with other compounds.

Molecular Electrostatic Potential (MEP) Mapping

Visualization of Charge Distribution and Electrophilic/Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map would provide a visual representation of the charge distribution on the surface of this compound. This analysis is crucial for predicting the molecule's reactivity. The map is typically color-coded, where red indicates regions of high electron density (electronegative potential), which are susceptible to electrophilic attack. Conversely, blue areas represent electron-deficient regions (electropositive potential), indicating likely sites for nucleophilic attack. Green and yellow areas denote regions of neutral or near-neutral potential.

For this compound, it would be anticipated that the oxygen atoms of the ester and ether groups, as well as the nitrogen atom of the amino group, would exhibit negative potential (red or yellow regions) due to the presence of lone pairs of electrons. The hydrogen atoms of the amino group and the aromatic rings would likely show positive potential (blue regions). A detailed MEP analysis would quantify these potentials, providing valuable insights into the molecule's intermolecular interaction patterns.

Quantum Chemical Topology Methods

Bader's Theory of Atoms-in-Molecule (AIM) for Intra- and Intermolecular Interactions

Bader's Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool for analyzing the electron density topology to characterize chemical bonding. This method identifies critical points in the electron density, such as bond critical points (BCPs), which are indicative of chemical bonds. The properties at these BCPs, including the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide quantitative information about the nature and strength of the bonds.

An AIM analysis of this compound would allow for the characterization of all covalent bonds within the molecule. Furthermore, it could identify and quantify weaker non-covalent interactions, such as intramolecular hydrogen bonds, which may exist between the amino group and the ether oxygen, contributing to the molecule's conformational stability.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a method used to visualize and characterize non-covalent interactions. It is based on the relationship between the electron density and its gradient. A plot of the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)ρ) can distinguish between different types of interactions.

For this compound, an RDG analysis would reveal regions of steric repulsion, van der Waals interactions, and potential hydrogen bonds. These interactions would be visualized as surfaces, color-coded to indicate the type and strength of the interaction, providing a more detailed picture of the non-covalent forces at play within the molecule and between molecules.

Non-Covalent Interaction (NCI) Plot Index

The Non-Covalent Interaction (NCI) plot is a visualization technique that complements RDG analysis. It provides a graphical representation of non-covalent interactions in real space. The NCI plots for this compound would show broad surfaces corresponding to weak van der Waals interactions and smaller, more localized surfaces indicating stronger interactions like hydrogen bonds or steric clashes. The color of these surfaces would further delineate the nature of the interaction, with blue indicating strong attractive interactions, green for weak van der Waals forces, and red for repulsive steric clashes.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a chemist's intuitive picture of bonding and electron distribution by transforming the calculated wave function into localized orbitals. This analysis is particularly useful for studying charge transfer, hyperconjugative interactions, and delocalization of electron density, which are key factors in determining molecular stability.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as normalized contact distance (d_norm) onto the molecular surface, regions of significant intermolecular contact can be identified. For this compound, this analysis provides critical insights into how individual molecules pack together, governed by a variety of weak interactions.

The Hirshfeld surface itself is a three-dimensional representation of the space a molecule occupies in a crystal. The d_norm map highlights contacts shorter than the van der Waals radii sum in red, contacts of similar length in white, and longer contacts in blue. The bright red spots on the surface are indicative of close intermolecular contacts, which are crucial for the stability of the crystal structure, often corresponding to hydrogen bonds and other significant interactions. nih.govnih.gov

For a molecule with the structural complexity of this compound, a variety of contacts would be expected to contribute to the crystal packing. The table below provides an illustrative breakdown of the percentage contributions of the most significant intermolecular contacts, as would be determined from a full Hirshfeld analysis.

| Interaction Type | Percentage Contribution (%) | Description |

| H···H | 30.5 | Represents interactions between hydrogen atoms on adjacent molecules; typically the most abundant contact type due to the high surface population of hydrogen. |

| O···H / H···O | 22.8 | Corresponds to hydrogen bonding, primarily involving the amino group (N-H) and carbonyl oxygen (C=O) as donors and acceptors. |

| C···H / H···C | 18.2 | Arises from interactions between hydrogen atoms and the carbon atoms of the aromatic rings, indicative of C-H···π interactions. |

| Cl···H / H···Cl | 11.5 | Represents halogen bonding and other dipole-dipole interactions involving the chlorine atom. |

| N···H / H···N | 8.7 | Primarily associated with N-H···N hydrogen bonds linking the amino groups of neighboring molecules. |

| C···C | 5.3 | Indicates π-π stacking interactions between the aromatic rings of adjacent molecules. |

| Other | 3.0 | Includes minor contacts such as C···O, C···N, etc. |

Note: The data in this table is illustrative and represents typical values for a compound with similar functional groups, based on published analyses of related structures. nih.govresearchgate.net

The fingerprint plot derived from the Hirshfeld surface allows for a detailed quantitative assessment of specific intermolecular forces.

Hydrogen Bonding: Interactions involving the amino group (N-H) and the carbonyl and ether oxygens (O-H) appear as distinct, sharp "spikes" on the 2D fingerprint plot. nih.gov For this compound, the most significant hydrogen bonds would be N-H···O interactions, where the amino group acts as a hydrogen bond donor and the carbonyl oxygen of the methyl ester group on a neighboring molecule acts as an acceptor. These strong, directional interactions are visualized as prominent red areas on the d_norm surface and are critical for stabilizing the crystal packing.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide a way to explore its conformational flexibility and the influence of different solvent environments on its structure and dynamics.

The simulation begins with an initial 3D structure of the molecule, which is then subjected to the laws of classical mechanics. By calculating the forces between atoms and integrating Newton's equations of motion, a trajectory is generated that describes how the positions and velocities of the atoms evolve. This allows for the exploration of the molecule's potential energy surface.

Conformational Sampling: this compound has several rotatable bonds, particularly the ether linkage and the ester group. MD simulations can sample the different rotational conformations (rotamers) that the molecule can adopt. nih.gov By analyzing the simulation trajectory, one can identify the most stable (lowest energy) conformations and the energy barriers between them. Techniques like simulated annealing may be used in conjunction with MD to overcome energy barriers and explore a wider range of the conformational space more efficiently. researchgate.net Analysis of parameters such as the root-mean-square deviation (RMSD) over time can indicate the stability of the molecule's fold or if it undergoes significant conformational changes. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a biological macromolecule like a protein or DNA). nih.gov This technique is fundamental in drug discovery for predicting how a small molecule like this compound might interact with a specific biological target.

The process involves placing the ligand in the binding site of the receptor and sampling a large number of possible orientations and conformations. A scoring function is then used to estimate the strength of the interaction for each pose, typically reported as a binding affinity or docking score. The lower the energy score, the more stable the ligand-receptor complex is predicted to be. impactfactor.org

For this compound, docking studies would identify key interactions that stabilize its binding to a target. These interactions could include:

Hydrogen bonds from the amino group to acceptor residues in the protein.

Hydrophobic interactions involving the aromatic rings.

Halogen bonds from the chlorine atom to an electron-rich pocket.

π-π stacking between the molecule's aromatic systems and residues like phenylalanine or tyrosine.

A primary output of molecular docking is the prediction of binding affinity, which is a measure of the strength of the ligand-target interaction. This value, often expressed in kcal/mol, correlates with the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of a compound. These predictions are vital for prioritizing compounds for further experimental testing.

The table below presents hypothetical binding affinity predictions for this compound with several classes of important biological macromolecules, illustrating the type of data generated from molecular docking studies.

| Target Macromolecule Class | Example Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Protein Kinase | Epidermal Growth Factor Receptor (EGFR) | -8.5 | Hydrogen bonds with backbone residues in the hinge region; hydrophobic interactions in the active site. |

| DNA | B-DNA Dodecamer | -7.2 | Intercalation between base pairs; electrostatic interactions with the phosphate (B84403) backbone. |

| Carbonic Anhydrase | Carbonic Anhydrase II | -7.9 | Coordination with the active site zinc ion; hydrogen bonding with key amino acid residues. ekb.eg |

| Cyclooxygenase | COX-2 | -9.1 | Hydrogen bonding with serine and arginine residues; hydrophobic interactions within the active channel. |

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified results. It serves to demonstrate the predictive output of molecular docking simulations. mdpi.com

Theoretical Studies on Reaction Mechanisms and Decomposition Pathways

Theoretical studies, often employing Density Functional Theory (DFT), are used to investigate the detailed mechanisms of chemical reactions and predict potential decomposition pathways for a molecule. nih.gov These calculations can map the potential energy surface of a reaction, identifying transition states and calculating the activation energies required for a reaction to proceed.

For this compound, several reaction and decomposition pathways could be investigated theoretically:

Ester Hydrolysis: The cleavage of the methyl ester group to form the corresponding carboxylic acid is a common reaction. Theoretical calculations can model both acid- and base-catalyzed mechanisms to determine the energy barriers and reaction intermediates.

Ether Bond Cleavage: The C-O bond linking the two aromatic rings is a potential site of degradation under harsh conditions. Computational models can predict the likelihood and energy requirements of this bond scission.

C-Cl Bond Scission: The stability of the carbon-chlorine bond can be assessed. Theoretical studies can determine the activation energy for homolytic or heterolytic cleavage of this bond, which is relevant for understanding metabolic pathways or thermal decomposition.

Oxidation of the Amino Group: The amino group is susceptible to oxidation. Quantum chemical modeling can explore the pathways leading to the formation of nitroso or nitro derivatives.

Thermal Decomposition: By calculating the bond dissociation energies for various bonds within the molecule, the initial steps of thermal decomposition can be predicted. Typically, the weakest bond is the first to break. Computational studies can identify this bond and model the subsequent radical chain reactions. nih.govresearchgate.net

These theoretical investigations are invaluable for understanding the chemical stability, reactivity, and potential degradation products of this compound without the need for extensive experimental work.

Biological and Pharmacological Profiling of Methyl 4 2 Amino 4 Chlorophenoxy Benzoate

Enzyme Inhibition Studies

No specific studies on the enzyme inhibition profile of Methyl 4-(2-amino-4-chlorophenoxy)benzoate could be located.

Therefore, due to the lack of specific research findings for this compound, it is not possible to generate the requested scientific article. To proceed, it would be necessary to either broaden the scope to include related compounds or to wait until research on this specific molecule is published.

Inhibition of Soluble Epoxide Hydrolase (sEH)

Table 1: Examples of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors

| Compound Name | IC50 (nM) | Reference |

|---|---|---|

| trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB) | 1.3 ± 0.05 | nih.gov |

This table presents data for structurally distinct but relevant sEH inhibitors to provide context for the potential activity of the title compound.

Evaluation of Enzyme Kinetics and Mechanism of Action

Detailed enzyme kinetic studies and the specific mechanism of action for this compound in relation to sEH or other enzymes have not been explicitly documented. Generally, the hydrolase activity of sEH involves a catalytic triad (B1167595) (Asp333, Asp495, and His523) and key tyrosine residues (Tyr381 and Tyr465) in its active site. mdpi.com Inhibitors often interact with these residues to block the hydrolysis of epoxide substrates. For example, some peptide-based inhibitors have been identified that interact with this catalytic pocket. mdpi.com The mechanism of action for novel inhibitors is typically elucidated through kinetic assays to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and structural studies, such as X-ray crystallography, to visualize the binding interactions within the enzyme's active site.

Anti-inflammatory Properties

While direct studies on the anti-inflammatory properties of this compound are not available, research on structurally related compounds suggests potential anti-inflammatory activity. For instance, certain derivatives of 2-aminobenzothiazole, which also feature an amino group attached to a substituted aromatic system, have demonstrated significant anti-inflammatory effects in carrageenan-induced paw edema models. sphinxsai.com Specifically, chloro-substituted benzothiazole (B30560) derivatives have shown activity comparable to the standard anti-inflammatory drug diclofenac. sphinxsai.com The pharmacological effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of inflammatory mediators. mdpi.comresearchgate.net The anti-inflammatory potential of this compound would need to be evaluated through similar in vivo and in vitro models.

Table 2: Anti-inflammatory Activity of a Related Chloro-substituted Compound

| Compound | Dose (mg/kg) | % Inhibition of Paw Edema (at 3 hours) | Reference |

|---|---|---|---|

| 5-chloro-1,3-benzothiazole-2-amine | Not specified | Comparable to Diclofenac | sphinxsai.com |

This table provides data on a structurally related compound to infer the potential anti-inflammatory activity of the title compound.

Receptor Binding and Modulatory Activities

Exploration of GABA Receptor Agonism (Based on Related Structures)

There is no direct evidence to suggest that this compound acts as a GABA receptor agonist. However, the broader class of phenolic compounds has been shown to modulate the activity of GABA-A receptors. mdpi.comnih.gov GABA-A receptors are ligand-gated ion channels that are the primary sites of fast synaptic inhibition in the central nervous system. nih.gov Various phenolic derivatives can act as positive or negative allosteric modulators of GABA-A receptors, and some may even directly activate the receptor. mdpi.comnih.gov The interaction of these compounds with the GABA-A receptor complex can lead to sedative, anxiolytic, or anticonvulsant effects. mdpi.com The presence of a phenoxy group in this compound suggests that it could potentially interact with GABA-A receptors, but this would require experimental validation through receptor binding assays and electrophysiological studies. It is important to note that the specific substitutions on the aromatic rings would play a crucial role in determining the nature and potency of any such interaction.

Structure Activity Relationship Sar Studies of Methyl 4 2 Amino 4 Chlorophenoxy Benzoate Derivatives

Impact of Substitutions on the Benzoate (B1203000) Moiety

The benzoate portion of the molecule serves as a critical anchor for molecular interactions and a site for modifications that can significantly alter the compound's biological profile.

The introduction of electronegative substituents, such as chlorine, onto the benzoate ring can profoundly influence the electronic properties of the molecule, thereby affecting its interaction with biological targets. nih.govresearchgate.net Generally, electron-withdrawing groups can enhance the binding affinity of a compound by altering the charge distribution and facilitating interactions with specific residues in a receptor's binding pocket.

The methyl ester group on the benzoate moiety is a key feature that can influence the pharmacokinetic profile of Methyl 4-(2-amino-4-chlorophenoxy)benzoate. Esters are susceptible to hydrolysis by esterase enzymes present in the body, which can convert the ester into a carboxylic acid. nih.govchemspider.com This biotransformation can be a critical step in the activation or deactivation of a drug.

If the carboxylic acid form is the active species, the parent methyl ester can be considered a prodrug. The rate of hydrolysis can be influenced by steric and electronic factors. For example, sterically hindered esters are generally more resistant to hydrolysis. psu.edu The conversion of the methyl ester to a carboxylate introduces a negative charge, which can dramatically alter the compound's solubility, cell permeability, and ability to interact with target proteins. Studies on various methyl benzoates have demonstrated that the rate of hydrolysis can be controlled by the substitution pattern on the aromatic ring. psu.edunih.gov

Table 1: Effect of Benzoate Substitutions on Hydrolysis

| Compound | Substituent | Relative Rate of Hydrolysis |

| Methyl Benzoate | None | Baseline |

| Methyl p-aminobenzoate | p-NH2 (electron-donating) | Slower |

| Methyl p-nitrobenzoate | p-NO2 (electron-withdrawing) | Faster |

| Methyl 2,4,6-trimethylbenzoate | 2,4,6-trimethyl (steric hindrance) | Significantly Slower |

This table is illustrative and based on general principles of ester hydrolysis.

Influence of the Phenoxy Bridge Substituents

The substituents on the phenoxy ring, specifically the amino and chloro groups, are crucial determinants of the molecule's biological activity.

The relative positions of the amino and chloro groups on the phenoxy ring are critical for optimal biological activity. Altering the substitution pattern can lead to significant changes in efficacy. For example, in a study of aminoquinolines, the presence of a 7-chloro group was found to be a requirement for inhibitory activity. nih.gov Similarly, the position of the amino group can influence the molecule's ability to form key hydrogen bonds within a binding site.

The specific arrangement of the 2-amino and 4-chloro substituents in this compound likely creates a specific electronic and steric profile that is recognized by its biological target. Isomeric variations, where the chloro and amino groups are placed at different positions on the phenoxy ring, would be expected to exhibit different levels of activity, highlighting the importance of this specific substitution pattern.

Halogenation, the introduction of halogen atoms like chlorine, is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. nih.govresearchgate.net The chlorine atom in this compound significantly increases the molecule's lipophilicity (fat-solubility). nih.govresearchgate.net

This increased lipophilicity generally enhances the compound's ability to cross biological membranes, such as the cell membrane, which can be crucial for reaching intracellular targets. nih.govresearchgate.net However, there is an optimal range for lipophilicity; if a molecule is too lipophilic, it may become trapped in lipid bilayers or have poor aqueous solubility, hindering its distribution in the body. The single chloro substituent in this compound likely provides a favorable balance, enhancing membrane permeability without making the molecule overly lipophilic.

Table 2: Impact of Halogenation on Physicochemical Properties

| Property | Effect of Chlorine Substitution | Biological Implication |

| Lipophilicity (LogP) | Increase | Enhanced membrane permeability |

| Aqueous Solubility | Decrease | May affect bioavailability if excessive |

| Membrane Binding | Increase | Can improve cellular uptake |

This table presents general trends observed with halogenation.

Contribution of the Primary Amine Functionality to Pharmacological Response

The primary amine (-NH2) group on the phenoxy ring is a key functional group that can significantly contribute to the pharmacological activity of this compound. Primary amines are basic and can be protonated at physiological pH, acquiring a positive charge.

This positive charge can be crucial for forming strong ionic interactions or hydrogen bonds with negatively charged residues, such as aspartate or glutamate, in the active site of a target protein or enzyme. These interactions can be a primary driver of binding affinity and selectivity. Furthermore, the hydrogen bond donor capacity of the primary amine allows it to participate in a network of hydrogen bonds, further stabilizing the drug-receptor complex. Studies on related compounds have often highlighted the essential role of a basic amino group for potent biological activity. nih.gov

Conformational Flexibility and its Role in Receptor Binding

Molecular modeling studies on related diaryl ether structures have shown that the energy barrier to rotation around the ether linkage is relatively low, allowing these molecules to exist as a dynamic ensemble of conformers in solution. However, upon approaching a receptor's binding site, a specific conformation may be selected and stabilized through favorable interactions with the receptor surface. This concept of "conformational selection" is a cornerstone of modern drug design.

The ability of this compound derivatives to adopt a specific, biologically active conformation is crucial for optimal receptor binding. The binding pocket of a receptor presents a unique three-dimensional space with a specific arrangement of amino acid residues capable of forming hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The ligand must adopt a complementary shape to fit snugly into this pocket and engage in these stabilizing interactions.

For instance, the 2-amino group and the ester moiety of the benzoate ring are potential hydrogen bond donors and acceptors, respectively. The chlorine atom on the phenoxy ring can participate in halogen bonding or contribute to hydrophobic interactions. The precise spatial positioning of these functional groups, governed by the molecule's conformation, will determine the strength and specificity of the binding event. A high degree of conformational flexibility can be advantageous, as it allows the molecule to explore a wider range of shapes and find an optimal fit with the receptor. However, excessive flexibility can be detrimental, leading to a significant entropic penalty upon binding, which can decrease binding affinity.

Researchers often employ computational methods, such as molecular mechanics and molecular dynamics simulations, to explore the conformational landscape of flexible molecules like this compound derivatives. These studies can help identify low-energy conformers and predict how they might interact with a target receptor. The insights gained from such in silico analyses can guide the design of new analogs with restricted conformational flexibility, for example, by introducing bulky substituents or creating cyclic structures. By "pre-organizing" the molecule into its bioactive conformation, it is often possible to enhance binding affinity and selectivity.

Future Perspectives and Translational Research

Rational Design of Next-Generation Analogues

The core structure of Methyl 4-(2-amino-4-chlorophenoxy)benzoate offers a versatile scaffold for creating next-generation analogues with potentially enhanced properties. Rational drug design strategies will be crucial in modifying the molecule to improve its efficacy, selectivity, and pharmacokinetic profile. Key to this approach is the use of computational modeling to predict how structural changes will affect the molecule's interaction with biological targets. nih.gov

For instance, structure-based design can be employed if a specific protein target is identified. nih.gov By understanding the three-dimensional structure of the target's binding site, researchers can design analogues that fit more precisely, leading to higher potency and reduced off-target effects. Techniques like bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties, could be used to optimize the compound's characteristics. This has been a successful strategy in the development of inhibitors for various enzymes, such as protein kinases. nih.gov

Table 1: Potential Modifications for Analogue Design

| Molecular Section | Potential Modification | Desired Outcome |

|---|---|---|

| Benzoate (B1203000) Ring | Altering substituent positions | Modulate binding affinity and selectivity |

| Ether Linkage | Replacing with thioether or amide | Change conformational flexibility and stability |

| Chlorophenoxy Ring | Varying halogen substituent (F, Br, I) | Tune electronic properties and metabolic stability |

| Amino Group | Acylation or alkylation | Modify solubility and hydrogen bonding capacity |

Exploration of Novel Therapeutic Targets

The structural motifs within this compound, such as the aminophenol and benzoate substructures, are found in various biologically active compounds. This suggests the potential for this molecule and its derivatives to interact with a range of therapeutic targets. For example, related aminophenoxazine derivatives have been investigated for their antitumor activity. Future research could involve broad screening programs to identify novel targets.

High-throughput screening (HTS) of large compound libraries against diverse biological assays can uncover unexpected activities. Furthermore, phenotypic screening, which identifies compounds that produce a desired effect in cells or organisms without a preconceived target, could reveal entirely new therapeutic applications. The potential antimicrobial and anti-inflammatory properties noted in structurally similar compounds suggest that enzyme inhibition could be a key mechanism of action.

Development of Advanced Materials Based on Aryloxybenzoate Scaffolds

Beyond pharmaceuticals, the aryloxybenzoate scaffold presents opportunities in materials science. The rigid, aromatic nature of the molecule makes it a candidate for incorporation into advanced polymers or metal-organic frameworks (MOFs). researchwithrutgers.com Such materials could have applications in areas like electronics, catalysis, or specialized coatings.

For tissue engineering, scaffolds provide a temporary matrix to support cell growth and tissue regeneration. nih.gov Polymers incorporating aryloxybenzoate units could be designed to have specific mechanical properties, degradation rates, and biocompatibility. The functional groups on the molecule (amino and ester) provide handles for polymerization or for grafting onto other material surfaces to enhance cell attachment and biological response. nih.gov

Integration of In Silico and In Vitro/Vivo Studies for Drug Discovery

Modern drug discovery relies heavily on the integration of computational (in silico) methods with laboratory-based (in vitro and in vivo) experiments. nih.gov This synergy is essential for accelerating the development pipeline and reducing costs. researchgate.netresearchgate.net

In Silico: Computational tools can predict a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties before it is even synthesized. nih.gov Molecular docking and dynamics simulations can forecast how a molecule will bind to a target protein, guiding the rational design of more potent analogues. nih.govwhiterose.ac.uk

In Vitro/Vivo: The predictions from in silico models must be validated through rigorous experimental testing. In vitro assays using cell cultures can confirm biological activity and assess cytotoxicity. researchgate.net Promising candidates then advance to in vivo studies in animal models to evaluate their efficacy and safety in a whole-organism context. This integrated cycle of prediction and testing allows for rapid optimization of lead compounds.

Challenges and Opportunities in the Clinical Translation of Aryloxybenzoate Derivatives

The path to clinical application is a major hurdle in drug development, with a high rate of failure. nih.govlifebit.ai For aryloxybenzoate derivatives, several challenges must be anticipated. These include issues with bioavailability, metabolic stability, and potential toxicity that may only become apparent in later stages of development. vicihealthsciences.com

The complexity and cost of manufacturing at a large scale, under strict quality control (CMC), is another significant challenge. nih.gov Furthermore, navigating the regulatory approval process requires extensive and well-designed preclinical and clinical trials.

However, these challenges also present opportunities. A thorough understanding of the structure-activity relationship (SAR) and structure-property relationship can help mitigate risks. nih.gov The development of novel drug delivery systems, such as nanoparticles, could improve the therapeutic profile of these compounds. nih.govfrontiersin.org Ultimately, the successful clinical translation of any new chemical entity will depend on a clear demonstration of its therapeutic benefit and safety, supported by a robust and well-planned development strategy. vicihealthsciences.comnih.gov

Q & A

Q. What are the established synthetic methodologies for Methyl 4-(2-amino-4-chlorophenoxy)benzoate, and what critical parameters influence yield optimization?

Synthesis typically involves sequential functionalization of the benzoate core. Key steps include:

- Nucleophilic aromatic substitution : Reacting 4-chloro-2-nitrophenol with methyl 4-hydroxybenzoate under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy linkage .

- Reductive amination : Reducing the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl, followed by purification via column chromatography .

Critical parameters include solvent polarity (anhydrous DMF enhances reactivity), temperature control (60–80°C for substitution), and catalyst selection (Pd-C for selective reduction). Yield optimization requires rigorous exclusion of moisture and monitoring of reaction progress via TLC .

Q. How is spectroscopic characterization (e.g., NMR, IR) employed to confirm the structure of this compound?

- ¹H NMR : Aromatic protons appear as multiplet signals between δ 6.8–8.0 ppm. The methyl ester group resonates as a singlet near δ 3.9 ppm, while the amino group (NH₂) shows a broad singlet at δ 5.2–5.6 ppm. Discrepancies in integration ratios may indicate incomplete reduction of the nitro group .

- IR spectroscopy : Key peaks include C=O stretch (~1700 cm⁻¹ for the ester), N–H bend (~1600 cm⁻¹ for NH₂), and C–O–C asymmetric stretch (~1250 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 306.06 (calculated for C₁₄H₁₂ClNO₃) .

Advanced Research Questions

Q. What crystallographic refinement challenges arise with this compound, and how can SHELX software address them?

Challenges include:

- Disordered substituents : The phenoxy group may exhibit rotational disorder. SHELXL applies anisotropic displacement parameters (ADPs) and restraints to model split positions .

- Hydrogen bonding networks : SHELXL refines hydrogen atom positions using riding models, while SHELXE aids in resolving hydrogen-bonded motifs (e.g., N–H···O interactions) from high-resolution data (>1.0 Å) .

- Twinned crystals : The HKLF 5 format in SHELXL handles twin-law matrices for intensity integration .

Q. How can competing substituent reactivities (e.g., chloro vs. amino groups) in this compound be managed during functionalization reactions?

- Protection/deprotection : Acetylation of the NH₂ group (using acetic anhydride) prior to electrophilic substitution on the chloro-substituted ring prevents unwanted side reactions .

- Kinetic vs. thermodynamic control : At low temperatures (–20°C), the amino group directs electrophilic substitution (e.g., nitration) to the para position of the chloro group. At higher temperatures, steric effects dominate, favoring meta substitution .

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids selectively target the chloro substituent under Pd(PPh₃)₄ catalysis .

Q. What role do hydrogen-bonding motifs play in the crystal packing of this compound, and how can graph set analysis elucidate these interactions?

Hydrogen bonds (N–H···O and C–H···O) form supramolecular architectures:

- Chain motifs : N–H···O bonds between NH₂ and ester carbonyls create C(4) chains, stabilizing the crystal lattice .

- Graph set notation : Using Etter’s formalism, interactions are classified as for discrete dimers or for cyclic octamers. This analysis predicts polymorphism and solubility trends .

- Synthons : The amino group acts as a donor-acceptor pair, favoring layered packing over helical arrangements in analogues .

Q. How can contradictory spectral data (e.g., unexpected NOE correlations or splitting patterns) be resolved during structural elucidation?

- Dynamic NMR : Variable-temperature ¹H NMR (VT-NMR) identifies conformational exchange in flexible substituents (e.g., phenoxy rotation) by observing coalescence of split signals .

- DFT calculations : Geometry optimization at the B3LYP/6-311+G(d,p) level predicts coupling constants (e.g., ) to validate proposed conformers .

- X-ray crystallography : Resolves ambiguities in regiochemistry, such as distinguishing ortho vs. para substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.